Technical Monograph: 2-(1-Trityl-1H-imidazol-4-yl)ethanol
Technical Monograph: 2-(1-Trityl-1H-imidazol-4-yl)ethanol
Topic: 2-(1-Trityl-1H-imidazol-4-yl)ethanol chemical properties Content Type: In-depth technical guide
[1][2]
Executive Summary
2-(1-Trityl-1H-imidazol-4-yl)ethanol (CAS: 127607-62-9) acts as a critical "masked" synthon in the synthesis of bioactive imidazole alkaloids, including aldosterone synthase inhibitors and adrenergic receptor agonists.[1] Its value lies in the trityl (triphenylmethyl) protecting group, which serves a dual purpose: it blocks the N-1 nitrogen to prevent regiospecific alkylation errors and renders the otherwise polar imidazole moiety soluble in non-polar organic solvents (DCM, THF). This guide details its physicochemical profile, synthesis logic, and reactivity, providing researchers with a roadmap for utilizing this intermediate in high-value drug development.[2]
Physicochemical Profile
The introduction of the bulky trityl group drastically alters the properties of the parent histaminol, shifting it from a water-soluble polar molecule to a lipophilic intermediate suitable for standard organic transformations.[1]
| Property | Specification |
| IUPAC Name | 2-(1-Trityl-1H-imidazol-4-yl)ethanol |
| CAS Number | 127607-62-9 |
| Molecular Formula | C₂₄H₂₂N₂O |
| Molecular Weight | 354.45 g/mol |
| Appearance | White to off-white crystalline solid (can appear as viscous oil if impure) |
| Solubility | Soluble: Dichloromethane (DCM), Tetrahydrofuran (THF), DMSO, Ethyl Acetate.Insoluble: Water, Hexanes (low solubility).[1] |
| pKa (Imidazole) | ~6.0 (Conjugate acid). The trityl group lowers basicity slightly due to steric bulk but prevents N-protonation in mild conditions.[1] |
| Stability | Acid Sensitivity: High. Trityl group cleaves in dilute HCl/AcOH.Base Stability: High. Stable to NaOH, LiAlH₄, Grignard reagents.[2] |
Synthetic Logic & Preparation
The synthesis of 2-(1-Trityl-1H-imidazol-4-yl)ethanol typically follows one of two primary pathways. The choice depends on the availability of starting materials (Histaminol vs. Urocanic acid derivatives).[2]
Path A: Direct Tritylation (Nucleophilic Substitution)
This is the most direct route.[2] 4-(2-hydroxyethyl)imidazole (Histaminol) reacts with trityl chloride in the presence of a base.[1] The reaction is regioselective for the N-1 position due to the steric hindrance of the trityl group, which thermodynamically favors the less hindered nitrogen (distal to the ethanol chain).
Path B: Reductive Transformation
Starting from (1-Trityl-1H-imidazol-4-yl)acetic acid or its ester, a reduction using Borane-THF or Lithium Aluminum Hydride (LiAlH₄) yields the target alcohol.[1] This method is preferred when building the imidazole core de novo or modifying amino acid derivatives (e.g., histidine).
Figure 1: Primary synthetic pathways.[1] Path A is the standard laboratory route; Path B is common in process chemistry involving histidine derivatives.[1][2]
Reactivity & Functionalization[3][4][5]
The utility of 2-(1-Trityl-1H-imidazol-4-yl)ethanol lies in its orthogonal reactivity .[1] The trityl group locks the imidazole ring, allowing aggressive modifications of the alcohol side chain without affecting the heterocycle.
Alcohol Oxidation (Aldehyde Synthesis)
The alcohol can be oxidized to (1-Trityl-1H-imidazol-4-yl)acetaldehyde using Swern oxidation or Dess-Martin Periodinane.[1] This aldehyde is a potent electrophile for Wittig reactions, reductive aminations, or Grignard additions.[2]
Activation & Substitution
The hydroxyl group can be converted to a leaving group (Mesylate, Tosylate, or Halide).[2]
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Protocol: MsCl/Et₃N followed by nucleophilic displacement (e.g., NaCN, amines).[2]
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Note: The trityl group prevents self-alkylation (quaternization) of the imidazole nitrogen, a common side reaction in unprotected imidazoles.
Deprotection
The trityl group is acid-labile.[1] Removal is achieved using:
-
Mild: Acetic acid/Water (reflux).[2]
-
Standard: Trifluoroacetic acid (TFA) in DCM.[2]
-
Scavengers: Addition of silanes (TIPS) or methanol is often required to prevent retritylation or cation polymerization.[1][2]
Figure 2: Functionalization tree. The trityl group remains stable during oxidation and basic substitution, protecting the N-1 position.
Experimental Protocols
Protocol A: Synthesis via Tritylation of Histaminol
This protocol validates the regioselective protection of the imidazole nitrogen.[1]
Reagents:
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4-(2-Hydroxyethyl)imidazole (10.0 mmol)[1]
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Triphenylmethyl chloride (Trt-Cl) (11.0 mmol)[1]
-
Triethylamine (Et₃N) (15.0 mmol)[2]
-
DMF (Dimethylformamide) (Anhydrous, 20 mL)[2]
Procedure:
-
Dissolution: Dissolve 4-(2-hydroxyethyl)imidazole in anhydrous DMF under an inert atmosphere (N₂ or Ar).
-
Base Addition: Add Et₃N and cool the solution to 0°C.
-
Tritylation: Add Trt-Cl portion-wise over 15 minutes. The reaction is exothermic; maintain temperature <5°C.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (5% MeOH in DCM).
-
Workup: Pour the mixture into ice-cold water (100 mL). The product typically precipitates as a white solid.
-
Purification: Recrystallize from Toluene/Hexane or purify via flash chromatography (DCM:MeOH 95:5).
Validation Criteria:
-
¹H NMR (400 MHz, CDCl₃): δ 7.30–7.35 (m, 9H, Trt), 7.10–7.15 (m, 6H, Trt), 7.38 (s, 1H, Im-H2), 6.58 (s, 1H, Im-H5), 3.85 (t, 2H, CH₂OH), 2.75 (t, 2H, Im-CH₂). Note: Shifts may vary slightly by concentration.
Protocol B: Swern Oxidation to Aldehyde
Converts the alcohol to the aldehyde for further carbon-carbon bond formation.[1]
Procedure:
-
Activation: To a solution of Oxalyl Chloride (1.1 eq) in DCM at -78°C, add DMSO (2.2 eq) dropwise. Stir for 15 min.
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Oxidation: Add a solution of 2-(1-Trityl-1H-imidazol-4-yl)ethanol (1.0 eq) in DCM dropwise. Stir at -78°C for 45 min.
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Termination: Add Et₃N (5.0 eq). Stir 10 min at -78°C, then warm to 0°C.
-
Workup: Quench with saturated NH₄Cl. Extract with DCM.[1][2]
-
Storage: The resulting aldehyde is unstable; use immediately in the next step (e.g., Wittig reaction).
Safety & Handling
-
Hazard Classification: Generally considered Irritant (Xi).[2]
-
Inhalation: May cause respiratory tract irritation.[2] Use in a fume hood.
-
Storage: Store at 2–8°C under inert gas. Moisture sensitive (trityl group can hydrolyze slowly in moist air over months).
-
Solvent Compatibility: Avoid protic acids (HCl, H₂SO₄) unless deprotection is intended.[2]
References
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ChemicalBook. (n.d.).[2] 2-(1-Trityl-1H-imidazol-4-yl)ethanol Properties and Suppliers. Retrieved from
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Ambeed. (n.d.). Synthesis of 2-(1H-Imidazol-5-yl)ethanol derivatives. Retrieved from
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Google Patents. (2014). Condensed imidazolo derivatives for the inhibition of aldosterone synthase and aromatase (US8835646B2).[2] Retrieved from
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BLD Pharm. (n.d.). 1-Trityl-1H-imidazole-4-carbaldehyde and related reagents. Retrieved from
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MedChemExpress. (n.d.).[2] 1-Trityl-1H-imidazole-4-carbaldehyde Product Information. Retrieved from
